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molecular formula C13H19NO2 B8275194 N-[(5-tert-Butyl-2-hydroxyphenyl)methyl]acetamide CAS No. 88040-96-4

N-[(5-tert-Butyl-2-hydroxyphenyl)methyl]acetamide

Cat. No. B8275194
M. Wt: 221.29 g/mol
InChI Key: VXWOQMXQWAITIW-UHFFFAOYSA-N
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Patent
US04766241

Procedure details

43 g (0.2 mole) of 2-aminomethyl-4-(1,1-dimethylethyl)-phenol hydrochloride are suspended in 400 ml of 1,4-dioxane, and 40 ml of pyridine are added. 40 ml (0.55 mole) of acetyl chloride are added dropwise while stirring and cooling with ice. The mixture is then stirred for 2.5 hours at 90° and poured into ice water, and the precipitate which has crystallized out is filtered off with suction.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[CH:6][C:5]=1[OH:14].N1C=CC=CC=1.[C:21](Cl)(=[O:23])[CH3:22]>O1CCOCC1>[C:21]([NH:2][CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:11])([CH3:13])[CH3:12])[CH:7]=[CH:6][C:5]=1[OH:14])(=[O:23])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
Cl.NCC1=C(C=CC(=C1)C(C)(C)C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice
STIRRING
Type
STIRRING
Details
The mixture is then stirred for 2.5 hours at 90°
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the precipitate which has crystallized out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NCC1=C(C=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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